5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL
Description
5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 5, a 4-methoxybenzyl group at position 2, and a hydroxyl group at position 4.
Properties
Molecular Formula |
C14H12BrN3O2 |
|---|---|
Molecular Weight |
334.17 g/mol |
IUPAC Name |
5-bromo-2-[(4-methoxyphenyl)methyl]-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H12BrN3O2/c1-20-11-4-2-9(3-5-11)7-18-8-10-6-12(15)14(19)16-13(10)17-18/h2-6,8H,7H2,1H3,(H,16,17,19) |
InChI Key |
YZLNWJXQUQVXOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C=C(C(=O)NC3=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL has been explored as a scaffold for developing inhibitors targeting various kinases involved in cancer progression. Specifically, it shows promise as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in several cancers.
Mechanism of Action :
The compound inhibits TRK phosphorylation, disrupting downstream signaling pathways such as Ras/Erk and PI3K/Akt, which are crucial for cell proliferation and survival.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate its effectiveness:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 ± 0.82 | 0.25 | 0.5 |
| Klebsiella pneumoniae | 14 ± 0.75 | 0.25 | 0.5 |
These results suggest that the compound exhibits significant antibacterial properties comparable to established antibiotics.
Neuroscience Research
The compound is being investigated for its potential effects on neurotrophic pathways, making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotrophic factors could provide new avenues for treatment.
Case Study 1: Inhibition of TRKs
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-b]pyridine effectively inhibited TRKs in vitro, leading to reduced cell viability in cancer cell lines. The study highlighted the structure-activity relationship (SAR) that enhances the inhibitory potency of these compounds.
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antibiotics, researchers tested several pyrazolo[3,4-b]pyridine derivatives against multi-drug resistant bacterial strains. The results indicated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The hydroxyl group at position 6 in the target compound enhances polarity and hydrogen-bonding capacity compared to sulfonamide (Compound 18) or thioamide (Compound 5), which may affect solubility and receptor binding.
- Aromatic Substitution : The 4-methoxybenzyl group in the target compound provides steric bulk and lipophilicity, contrasting with the planar sulfonamide moiety in Compound 18.
Physicochemical Properties
Melting Points and Solubility
| Compound | Melting Point (°C) | Solubility Trends |
|---|---|---|
| Target Compound | Not Reported | Likely polar (due to -OH) |
| Compound 18 | 160–161 | Moderate (sulfonamide enhances) |
| Compound 5 | 192–193 | Low (thioamide reduces) |
Analysis : The hydroxyl group in the target compound suggests higher aqueous solubility than Compound 5 but lower than Compound 18, which benefits from the sulfonamide’s polarity.
Spectroscopic Data
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) |
|---|---|
| Target Compound | ~3200–3500 (O-H), ~1650 (C=O or C=N) |
| Compound 18 | 1164 (SO₂), 1670 (C=O) |
| Compound 5 | 1167 (C=S), 1651 (C=O) |
Notable Differences:
- The absence of sulfonamide or thioamide peaks in the target compound distinguishes its IR profile from Compounds 18 and 4.
Biological Activity
5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.15 g/mol. The compound features a bromine atom and a methoxybenzyl group attached to a pyrazolo-pyridine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrN₃O |
| Molecular Weight | 284.15 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC1=C(N=N1)C(=C(C=C2)C=C(C=C2Br)N=N)O |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cancer cells. It is believed to inhibit key signaling pathways that are crucial for cancer cell proliferation and survival.
- Inhibition of Kinases : The compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which play a vital role in cell signaling related to growth and differentiation.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating caspases and promoting the expression of pro-apoptotic factors such as Bax while inhibiting anti-apoptotic factors like Bcl-2.
- Cell Cycle Arrest : It may also cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
Anticancer Activity
A number of studies have evaluated the anticancer properties of this compound against various cancer cell lines:
- MTT Assay Results : In vitro studies using MTT assays demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .
Case Studies
- Study on MCF-7 Cells : A recent study reported that treatment with this compound led to increased levels of reactive oxygen species (ROS) and DNA fragmentation in MCF-7 cells, suggesting a mechanism involving oxidative stress-induced apoptosis .
- Combination Therapy : Another research highlighted the potential of this compound in combination with other agents to enhance therapeutic efficacy against resistant cancer cell lines, suggesting synergistic effects that could be exploited in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
